molecular formula C17H10N2Na2O6S B1596563 2-[(1-Hydroxy-4-sulfonaphthalen-2-yl)diazenyl]benzoic acid CAS No. 6408-82-8

2-[(1-Hydroxy-4-sulfonaphthalen-2-yl)diazenyl]benzoic acid

Cat. No.: B1596563
CAS No.: 6408-82-8
M. Wt: 416.3 g/mol
InChI Key: RLXKNVVCQQCHAX-UHFFFAOYSA-L
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Description

2-[(1-Hydroxy-4-sulfonaphthalen-2-yl)diazenyl]benzoic acid is a complex organic compound belonging to the azo dyes family. Azo dyes are characterized by their nitrogen-nitrogen double bond (azo group) and are widely used in various industries, including textiles, food, and pharmaceuticals. This compound, in particular, is known for its vibrant color and chemical stability, making it useful in several applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Hydroxy-4-sulfonaphthalen-2-yl)diazenyl]benzoic acid typically involves the diazotization of 1-hydroxy-4-sulfonaphthalene-2-ol followed by coupling with benzoic acid. The reaction conditions require careful control of temperature and pH to ensure the formation of the azo bond.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors. The raw materials are fed into the reactor, where they undergo controlled reactions under specific conditions to yield the desired product. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) are used.

  • Substitution: Various nucleophiles can substitute the hydroxyl group on the naphthalene ring.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of amines and hydroxylamines.

  • Substitution: Formation of ethers and esters.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in complexometric titrations to determine the concentration of metal ions, particularly calcium and magnesium.

Biology: In biological research, it serves as a fluorescent probe for imaging and tracking cellular processes.

Medicine: The compound is explored for its potential therapeutic properties, including its use as an antimicrobial agent.

Industry: In the textile industry, it is used as a dye to impart color to fabrics.

Mechanism of Action

The compound exerts its effects through the formation of a stable azo bond, which interacts with various molecular targets. The exact mechanism involves the binding of the azo group to specific receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

  • Calconcarboxylic Acid: Structurally similar, used as a complexometric indicator.

  • Eriochrome Black T: Another azo dye used in titrations.

  • Fast Sulphon Black: Used in textile dyeing.

Uniqueness: 2-[(1-Hydroxy-4-sulfonaphthalen-2-yl)diazenyl]benzoic acid is unique in its specific application in complexometric titrations and its potential therapeutic properties.

This compound's versatility and stability make it a valuable tool in various scientific and industrial fields.

Would you like more information on any specific aspect of this compound?

Properties

CAS No.

6408-82-8

Molecular Formula

C17H10N2Na2O6S

Molecular Weight

416.3 g/mol

IUPAC Name

disodium;3-[(2-carboxyphenyl)diazenyl]-4-oxidonaphthalene-1-sulfonate

InChI

InChI=1S/C17H12N2O6S.2Na/c20-16-11-6-2-1-5-10(11)15(26(23,24)25)9-14(16)19-18-13-8-4-3-7-12(13)17(21)22;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

RLXKNVVCQQCHAX-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC=CC=C3C(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2[O-])N=NC3=CC=CC=C3C(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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